5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a triazole ring, an oxazole ring, and multiple functional groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Oxazole Ring Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Coupling Reactions: The triazole and oxazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution or a condensation reaction.
Functional Group Modifications: Introduction of the amino and methoxy groups can be done through selective nitration, reduction, and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adapting the synthesis to large-scale reactors and continuous flow systems to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole or oxazole rings, potentially breaking these rings and forming simpler amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Nitro derivatives, quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and cellular pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
Medically, this compound could be explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the oxazole ring, making it less complex.
N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its biological activity.
5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxy group on the phenyl ring, affecting its chemical reactivity.
Uniqueness
The uniqueness of 5-amino-N-(2-methoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H22N6O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-amino-N-(2-methoxyphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-13-16(25-22(32-13)14-8-4-6-10-17(14)30-2)12-28-20(23)19(26-27-28)21(29)24-15-9-5-7-11-18(15)31-3/h4-11H,12,23H2,1-3H3,(H,24,29) |
InChI Key |
NXSZLCCLGFWKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)N |
Origin of Product |
United States |
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